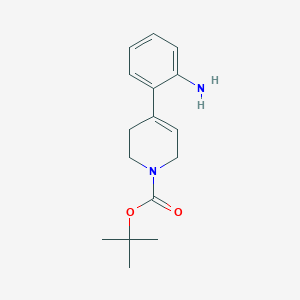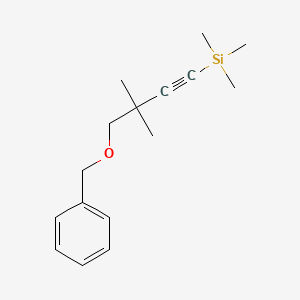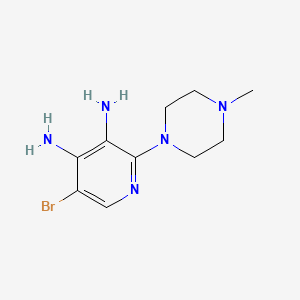![molecular formula C20H15BO2 B1526723 [2,2'-ビナフチル]-6-イルボロン酸 CAS No. 1025456-44-3](/img/structure/B1526723.png)
[2,2'-ビナフチル]-6-イルボロン酸
概要
説明
2,2’-Binaphthyl-6-ylboronic acid is an organoboron compound with the molecular formula C20H15BO2. It is a derivative of binaphthyl, a molecule consisting of two naphthalene units connected at the 2 and 2’ positions. The boronic acid functional group attached at the 6-position of one of the naphthalene rings imparts unique chemical properties to this compound .
科学的研究の応用
2,2’-Binaphthyl-6-ylboronic acid has diverse applications in scientific research:
作用機序
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary target could be the palladium catalyst and the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 2,2’-Binaphthalen-6-ylboronic acid acts as a nucleophile . The reaction involves two key steps :
- The palladium catalyst forms a bond with an electrophilic organic group . The 2,2’-Binaphthalen-6-ylboronic acid (the nucleophile) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,2’-Binaphthalen-6-ylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds .
Result of Action
The result of the action of 2,2’-Binaphthalen-6-ylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
生化学分析
Biochemical Properties
For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, it is known that boronic acids participate in transmetalation, a process where they transfer their organic group to a metal catalyst
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthyl-6-ylboronic acid typically involves the lithiation of 2,2’-binaphthyl followed by borylation. One common method includes the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate (B(OiPr)3) to achieve ortho-lithiation and subsequent borylation .
Industrial Production Methods: Industrial production methods for 2,2’-Binaphthyl-6-ylboronic acid are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2,2’-Binaphthyl-6-ylboronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Less common but can be reduced under specific conditions to form boranes.
Major Products:
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters.
Reduction: Formation of boranes.
類似化合物との比較
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling but with a simpler structure.
4-Formylphenylboronic Acid: Similar in reactivity but with an additional formyl group that can participate in further reactions.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness: 2,2’-Binaphthyl-6-ylboronic acid is unique due to its binaphthyl structure, which provides additional steric and electronic properties compared to simpler boronic acids. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and material science .
特性
IUPAC Name |
(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRXLWMFONJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025456-44-3 | |
| Record name | [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















